Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are recognized in scientific research for their potential biological activities and serve as important building blocks for the synthesis of more complex molecules. [] The specific presence of bromine and amino groups allows for further chemical modification, increasing its versatility in research applications. []
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an ethyl ester functional group. This compound has garnered attention in scientific research due to its unique chemical properties and potential biological activities, such as antimicrobial and anticancer effects. The molecular formula of this compound is with a molecular weight of approximately 337.09 g/mol .
The synthesis of ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction is often carried out under basic conditions using sodium hydroxide as a catalyst. A notable method includes a rapid, metal-free synthesis that utilizes aqueous conditions, which has shown to be efficient and environmentally friendly .
The structure of ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate features:
Crystallographic studies have provided insights into its solid-state structure, confirming the positions of substituents on the imidazopyridine ring. The compound exhibits a block-like crystal structure that is colorless .
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can undergo several chemical reactions:
Common reagents include:
The outcomes of these reactions depend on specific reagents and conditions used during the processes .
The mechanism of action for ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with various molecular targets. It has been identified as an inhibitor or modulator of specific enzymes and receptors, influencing cellular processes. For instance, it binds to the Vitamin K3-binding region of the FtsZ protein in Streptococcus pneumoniae, inhibiting bacterial cell division .
Relevant analyses indicate that this compound exhibits unique reactivity patterns due to its halogenated and trifluoromethyl substituents, which enhance its biological activity and potential utility in synthetic chemistry .
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has significant applications in various fields:
This compound represents a promising avenue for further research and development in medicinal chemistry and material science.
The synthesis of ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 1038389-86-4, C₁₁H₈BrF₃N₂O₂) typically follows sequential functionalization strategies due to the reactivity constraints of the fused heterocyclic system. Two predominant approaches have emerged: linear assembly versus late-stage modification. The linear method constructs the imidazo[1,2-a]pyridine core from pre-functionalized precursors, where 5-bromo-2-aminopyridine serves as the principal starting material for position-8 bromine incorporation. This undergoes cyclization with ethyl 4,4,4-trifluoro-3-oxobutanoate or analogous trifluoromethyl-containing β-ketoesters under acid catalysis to establish the core scaffold with pre-installed C2-CF₃ and C3-ester groups [3] [6]. Alternatively, the late-stage strategy employs the unsubstituted imidazo[1,2-a]pyridine core, which undergoes directed ortho-metalation at position-8 followed by bromination, though this route suffers from lower regioselectivity and requires protection/deprotection steps that reduce overall yield to 45-60% [9]. Recent innovations utilize one-pot multicomponent reactions that integrate 2-aminopyridine, phenacyl bromides, and trifluoroacetaldehyde methyl hemiacetal (TFAMH), achieving simultaneous core formation and C2-trifluoromethylation in yields exceeding 75% under optimized conditions [3].
Table 1: Comparative Analysis of Synthetic Pathways
Strategy | Key Starting Materials | Steps | Regioselectivity | Reported Yield Range |
---|---|---|---|---|
Linear Assembly | 5-Bromo-2-aminopyridine, CF₃-β-ketoester | 3-4 | High (C8-Br pre-set) | 60-72% |
Late-Stage Bromination | 2-(Trifluoromethyl)imidazo[1,2-a]pyridine | 4-5 | Moderate | 45-60% |
One-Pot Multicomponent | 2-Aminopyridine, TFAMH, Phenacyl bromide | 1 | High | 75-85% |
Regioselective bromination at the C8 position presents distinct challenges due to the electron distribution within the imidazo[1,2-a]pyridine ring. Electrophilic Aromatic Substitution (EAS) using bromine (Br₂) in dichloromethane predominantly yields 6,8-dibrominated byproducts (68-75%) unless moderated by Lewis acids like FeCl₃, which enhances C8 selectivity to 85% [3]. Superior selectivity is achieved through directed ortho-metalation using n-BuLi at -78°C followed by quenching with bromine sources (e.g., 1,2-dibromoethane), affording 8-bromo derivatives in 92% regiochemical purity [6] [9]. Crucially, the C3 carboxylate group necessitates protection as a tert-butyl ester during metalation to prevent nucleophilic attack on the carbonyl. Alternative approaches employ pre-halogenated pyridine precursors (e.g., 5-bromo-2-aminopyridine) that conserve bromine positioning during cyclization, though this limits flexibility for late-stage modifications [1] [4]. Recent advances exploit NBS/ceric ammonium nitrate (CAN) systems in acetonitrile, achieving 94% C8-bromination selectivity without competing side-chain bromination, attributed to CAN’s modulation of NBS reactivity [3].
Incorporation of the trifluoromethyl group at position 2 employs fundamentally distinct methodologies depending on the synthetic stage. Stoichiometric methods dominate early-stage approaches using:
Catalytic trifluoromethylation leverages transition metals to activate CF₃ sources toward C–H functionalization. Copper-mediated reactions using Umemoto’s reagent (1-trifluoromethyl-1,3-dihydrobenzo[c]thiophene tetrafluoroborate) achieve C2-CF₃ installation on pre-formed imidazo[1,2-a]pyridines with 10 mol% Cu(OTf)₂ in DMF at 100°C (yields: 50-65%) [6]. Photoredox catalysis using Ru(bpy)₃Cl₂ and CF₃SO₂Cl enables radical trifluoromethylation but exhibits poor regiocontrol for C2 versus C3 substitution (ratio ~3:1) [3]. Enzyme-mediated approaches show nascent promise, with Aspergillus niger peroxidases achieving 30% conversion using CF₃SO₂Na, though scalability remains limited [3].
Table 2: Trifluoromethylation Method Comparison
Method | CF₃ Source | Conditions | Yield Range | Key Limitation |
---|---|---|---|---|
TFAMH Cyclization | CF₃CH(OMe)₂ | Et₃N, DMF, rt | 78-85% | Requires aminopyridine component |
Cu-Catalyzed Ullmann-type | (CF₃SO₂)₂Zn | CuI, phenanthroline, 110°C | 60-68% | Homocoupling byproducts |
Photoredox Catalysis | CF₃SO₂Cl | Ru(bpy)₃Cl₂, blue LEDs | 45-55% | Low regioselectivity (C2:C3=3:1) |
Electrophilic CF₃ Transfer | Umemoto’s Reagent | TfOH, CH₂Cl₂, -40°C | 70-75% | Acid sensitivity |
Metal-free cyclization addresses catalyst contamination issues in pharmaceutical synthesis. Three-component reactions between 2-aminopyridines, phenacyl bromides, and TFAMH proceed via iminium ion intermediates that spontaneously cyclize under mild base mediation (K₂CO₃ or Et₃N) [3]. Solvent optimization reveals DMF’s superiority over acetonitrile or methanol, providing 82% isolated yield at ambient temperature due to enhanced iminium stability [3]. Microwave-assisted cyclodehydration achieves 30-minute reaction times for ethyl 3-(2-oxo-2-aryl ethylidene)-2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylates, though high temperatures (160°C) risk ester degradation [3]. For brominated derivatives, iodobenzene diacetate (PhI(OAc)₂)-mediated oxidative cyclization enables C–N bond formation using in situ-generated enolates, yielding 89% product with excellent functional group tolerance for electron-withdrawing substituents [6]. Recent advances employ electrochemical dehydrogenative coupling in an undivided cell (constant current: 10 mA/cm²), achieving 95% conversion with ammonium iodide as a redox mediator, though ester hydrolysis remains a concern at prolonged electrolysis durations (>4 hours) [3].
Esterification of the C3-carboxylic acid precursor (8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid) is optimally performed pre-cyclization due to the acid sensitivity of the imidazo[1,2-a]pyridine core. Key parameters include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: